molecular formula C7H7ClO3 B6640087 Ethyl 5-chlorofuran-2-carboxylate

Ethyl 5-chlorofuran-2-carboxylate

Cat. No.: B6640087
M. Wt: 174.58 g/mol
InChI Key: CUBNSRFLRNKOBD-UHFFFAOYSA-N
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Description

Ethyl 5-chlorofuran-2-carboxylate is an organic compound with the molecular formula C7H7ClO3. It is a derivative of furan, a heterocyclic aromatic compound, and contains a chlorine atom at the 5-position and an ethyl ester group at the 2-position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chlorofuran-2-carboxylate can be synthesized through several methods. One common approach involves the chlorination of furan-2-carboxylic acid followed by esterification with ethanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and is carried out under reflux conditions. The resulting 5-chlorofuran-2-carboxylic acid is then esterified using ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chlorofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-chlorofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chlorofuran-2-carboxylate depends on its chemical reactivity and the nature of its interactions with other molecules. The chlorine atom at the 5-position and the ester group at the 2-position make it a versatile intermediate for various chemical transformations. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. Additionally, the furan ring can participate in aromatic substitution and oxidation reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chlorofuran-2-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate electronegativity and size influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

IUPAC Name

ethyl 5-chlorofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBNSRFLRNKOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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